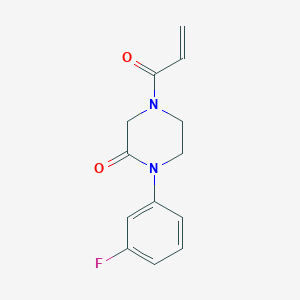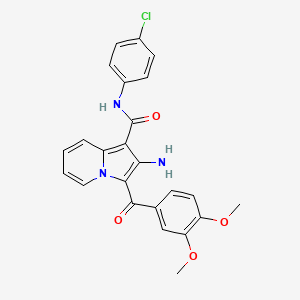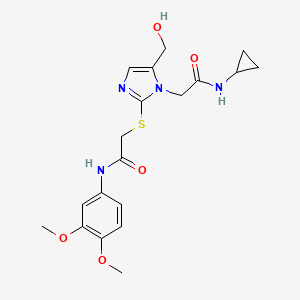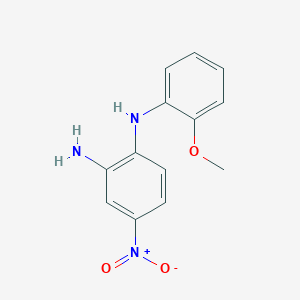
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is a compound that is structurally related to various benzene-1,2-diamine derivatives. These derivatives have been studied for their potential applications in various fields, including luminescent properties and complexing abilities, as well as their use in the synthesis of other organic compounds and materials with efficient nonlinear optical (NLO) properties .
Synthesis Analysis
The synthesis of related compounds involves the condensation of benzene-1,2-diamine derivatives with aromatic and heterocyclic aldehydes. For instance, N-(9-anthrylmethyl)benzene-1,2-diamine reacts with different aldehydes to form a series of compounds with potential applications as chemosensors . Another example is the preparation of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is synthesized from commercially available starting materials through a two-step process . These methods highlight the versatility of benzene-1,2-diamine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives is characterized using various spectroscopic techniques, including NMR, FT-IR, and UV-visible spectroscopy. Additionally, X-ray structure determination provides detailed insights into the crystal structures of these compounds. For example, certain derivatives crystallize in the triclinic system with two molecules in the unit cell, while others form monoclinic systems with eight molecules per unit cell .
Chemical Reactions Analysis
Benzene-1,2-diamine derivatives participate in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules. The reactivity of these compounds is influenced by the substituents on the benzene ring, which can include electron-donating groups like methoxy or electron-withdrawing groups like nitro. These substituents can significantly affect the chemical behavior and the resulting properties of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-diamine derivatives are extensively studied to determine their suitability for various applications. Thermal properties are investigated using DSC and TG-DTG analysis. The NLO response properties are of particular interest, with some compounds exhibiting third-order polarizability values significantly larger than standard NLO materials like para-nitroaniline. These properties are calculated using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, which also provide information on electronic parameters and absorption characteristics .
科学的研究の応用
Corrosion Inhibition
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is explored for its potential as a corrosion inhibitor. The study on corrosion inhibition of mild steel using novel bis Schiff's bases, which include derivatives similar in structure to 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine, reveals significant effectiveness. These compounds demonstrate high corrosion inhibition efficiency, suggesting their application in industries for steel protection during processes like pickling, descaling, and oil well acidization. The mechanisms proposed indicate that these molecules protect metal surfaces through adsorption, blocking corrosive reactions (Singh & Quraishi, 2016).
Photoreagents for Protein Crosslinking
The compound's related structure, 4-nitrophenyl ethers, are identified as high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biological studies for understanding protein interactions and functions. The unique reactivity of these compounds under light irradiation allows for precise control in experimental settings, making them valuable tools for biochemical research (Jelenc, Cantor, & Simon, 1978).
Polymerization Initiators
Another significant application of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine derivatives is in polymerization processes. Specific derivatives have been evaluated as initiators for nitroxide-mediated polymerization (NMP), demonstrating control over polymer growth. This research highlights the potential of such compounds in synthesizing polymers with tailored properties for advanced materials applications (Greene & Grubbs, 2010).
Synthesis of High-Performance Polymers
Compounds structurally related to 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine serve as precursors in the synthesis of high-performance polyamides and polyimides. These materials are characterized by their thermal stability, solubility, and mechanical properties, making them suitable for various applications in electronics, automotive, and aerospace industries. The detailed study of these polymers' synthesis and properties opens new pathways for developing advanced materials (Sabbaghian et al., 2015).
Electrochromic Materials
The synthesis of electrochromic materials utilizing derivatives of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine has been reported. These materials exhibit significant electrochromic properties, which are essential for applications in smart windows, displays, and other optical devices. The study demonstrates the potential of these compounds in the development of new electrochromic materials with improved performance and stability (Liou & Chang, 2008).
特性
IUPAC Name |
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-5-3-2-4-12(13)15-11-7-6-9(16(17)18)8-10(11)14/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBNISQWFMXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)


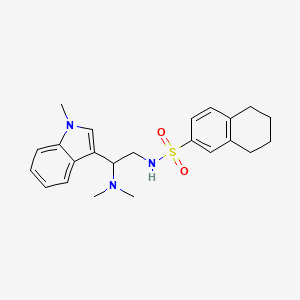
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
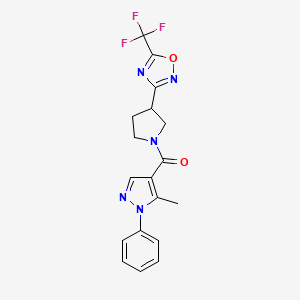

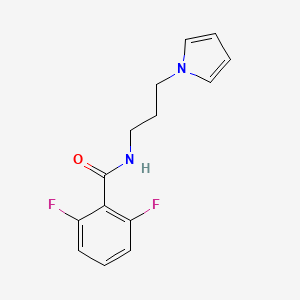
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)
